molecular formula C14H26O10 B1679203 Peg6-(CH2CO2H)2 CAS No. 77855-76-6

Peg6-(CH2CO2H)2

Cat. No.: B1679203
CAS No.: 77855-76-6
M. Wt: 354.35 g/mol
InChI Key: DCQRSABUSOYSIY-UHFFFAOYSA-N
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Description

PEG6-(CH2CO2H)2 is a symmetric PEG PROTAC linker . It is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound is used for the synthesis of Homo-PROTACs . These are bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase that induce self-degradation .


Molecular Structure Analysis

The molecular weight of this compound is 354.35 g/mol . Its molecular formula is C14H26O10 .


Chemical Reactions Analysis

The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

This compound appears as a light yellow to yellow oil . It is soluble in ethanol at a concentration of 100 mg/mL .

Scientific Research Applications

Nanomedicine and Drug Delivery

Polyethylene glycol (PEG) functionalization has been utilized to enhance the therapeutic efficacy of drugs and photosensitizers. For example, graphene oxide functionalized with PEG and loaded with Chlorin e6 (Ce6) has shown significantly improved cancer cell destruction through photodynamic therapy (PDT) due to enhanced intracellular trafficking of photosensitizers (Tian et al., 2011). Similarly, PEGylated MoS2 nanosheets loaded with Ce6 have demonstrated enhanced photodynamic therapeutic efficiency and synergistic cancer killing when combined with photothermal therapy (Liu et al., 2014).

Photothermal and Photodynamic Therapy

Chlorin e6 conjugated gold nanostars (GNS-PEG-Ce6) have been used for simultaneous photodynamic and plasmonic photothermal therapy, showing remarkable anticancer efficiency upon irradiation in vivo (Wang et al., 2013). This demonstrates the potential of PEG functionalization in enhancing the delivery and efficacy of therapeutic agents for cancer treatment.

Green Chemistry

PEG has also been highlighted as an inexpensive, non-toxic, and environmentally friendly solvent or medium in green chemistry applications. For instance, it has been used as a reaction medium for the microwave-assisted Suzuki cross-coupling of arylboronic acids with aryl halides, demonstrating ease of operation and recyclability of the catalyst (Namboodiri & Varma, 2001). Additionally, PEG is employed as a solvent for the conjugate addition of amines to conjugated alkenes, facilitating high yields under mild conditions without the need for acid or base catalysts (Kumar et al., 2006).

Future Directions

As a PROTAC linker, PEG6-(CH2CO2H)2 has potential applications in the development of new therapeutics. Its ability to induce self-degradation of the VHL E3 ubiquitin ligase could be exploited for targeted protein degradation .

Biochemical Analysis

Biochemical Properties

Peg6-(CH2CO2H)2 plays a crucial role in biochemical reactions as a linker for the synthesis of Homo-PROTACs. These PROTACs are designed to induce the self-degradation of target proteins by recruiting the VHL E3 ubiquitin ligase . The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . This interaction facilitates the formation of bivalent small-molecule dimerizers, which are essential for the targeted degradation of specific proteins.

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins through the PROTAC mechanism. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and subsequent proteasomal degradation of specific proteins . The ability of this compound to induce targeted protein degradation makes it a powerful tool for studying the effects of protein depletion on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in the synthesis of Homo-PROTACs. These PROTACs function by binding to both the target protein and the VHL E3 ubiquitin ligase, bringing them into close proximity . This interaction facilitates the transfer of ubiquitin molecules from the ligase to the target protein, marking it for degradation by the proteasome . This compound’s terminal carboxylic acids play a critical role in forming stable amide bonds with primary amine groups, ensuring the stability and efficacy of the PROTACs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable when stored at -20°C for up to one month and at -80°C for up to six months . Over time, the compound may degrade, potentially affecting its efficacy in inducing protein degradation. Long-term studies in vitro and in vivo have shown that this compound can maintain its activity, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces targeted protein degradation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and potential cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitination process, such as the VHL E3 ubiquitin ligase . By facilitating the transfer of ubiquitin molecules to target proteins, this compound influences metabolic flux and metabolite levels associated with protein turnover . Understanding these interactions is crucial for optimizing the use of this compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility in aqueous media, allowing for efficient distribution throughout the cellular environment . This compound’s localization and accumulation are influenced by its interactions with specific cellular components, ensuring its availability for targeted protein degradation.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it can exert its effects on protein degradation. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQRSABUSOYSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275957
Record name 3,6,9,12,15,18-Hexaoxaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-76-6
Record name 3,6,9,12,15,18-Hexaoxaeicosanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18-Hexaoxaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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